
Niclosamide monohydrate
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de BAY2353 monohidrato implica la reacción del ácido 5-clorosalicílico con cloruro de tionilo para formar cloruro de 5-clorosalicilo. Este intermedio se hace reaccionar luego con 2-cloro-4-nitroanilina en presencia de una base para producir niclosamida. El paso final implica la cristalización de niclosamida con agua para obtener BAY2353 monohidrato .
Métodos de producción industrial: La producción industrial de BAY2353 monohidrato sigue una ruta sintética similar, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El proceso implica un control estricto de la temperatura, la presión y el tiempo de reacción para garantizar la consistencia y la calidad del producto final .
Tipos de reacciones:
Oxidación: BAY2353 monohidrato puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo fenólico.
Reducción: El grupo nitro en BAY2353 monohidrato se puede reducir a un grupo amina en condiciones adecuadas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, especialmente en los sustituyentes cloro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos:
Oxidación: Los productos incluyen quinonas u otros derivados oxidados.
Reducción: El producto principal es el derivado de amina correspondiente.
Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Anticancer Activity
Niclosamide has shown promise as an anticancer agent through several mechanisms:
- Wnt/β-catenin Signaling Pathway : Niclosamide inhibits the Wnt signaling pathway, which is crucial in colorectal cancer progression. Studies have demonstrated that it can reduce the proliferation of colorectal cancer cells and inhibit metastasis in vivo .
- Combination Therapies : Research indicates that niclosamide can enhance the effectiveness of other chemotherapeutic agents, such as cisplatin, particularly in resistant cancer cell lines . For instance, Liu et al. reported that niclosamide combined with cisplatin effectively repressed the growth of triple-negative breast cancer xenografts .
Table 1: Anticancer Mechanisms of Niclosamide
Mechanism | Cancer Type | Effectiveness |
---|---|---|
Wnt/β-catenin inhibition | Colorectal cancer | Reduced cell proliferation and metastasis |
Synergistic with cisplatin | Triple-negative breast cancer | Enhanced tumor suppression |
Notch signaling inhibition | Acute myeloid leukemia | Growth inhibition |
Antiviral Properties
Niclosamide has been repurposed for its antiviral properties against several viruses:
- SARS-CoV and MERS-CoV : Studies have shown that niclosamide can inhibit viral replication significantly. For example, it demonstrated over a 1000-fold reduction in MERS-CoV replication .
- Mechanism of Action : The antiviral effects are attributed to niclosamide's ability to disrupt viral entry and replication processes within host cells .
Antibacterial Activity
Recent investigations have explored niclosamide's antibacterial properties:
- Bacterial Infections : Niclosamide has been noted for its effectiveness against various bacterial strains, providing a potential avenue for treating resistant infections .
- Mechanisms : Its antibacterial action may involve disrupting bacterial cell membranes and inhibiting metabolic pathways essential for bacterial survival .
Invasive Species Management
Niclosamide monohydrate has been studied as a control agent for invasive aquatic species:
- Case Study on Snails : A pilot study demonstrated the lethality of this compound on invasive mystery snails (Callinina georgiana and Cipangopaludina japonica). The results indicated that exposure to niclosamide effectively eradicated these species from affected water bodies .
Table 2: Efficacy of Niclosamide on Invasive Snails
Species | Survival Time (Days) | Concentration Used (mg/L) |
---|---|---|
Callinina georgiana | 7 | 10 |
Cipangopaludina japonica | 11 | 10 |
Challenges and Future Directions
Despite its potential, the clinical application of niclosamide is hindered by its poor solubility and bioavailability. Recent studies have focused on improving these properties through various formulation strategies:
- Nanoparticles and Solid Dispersions : Innovative delivery methods such as lipid nanoparticles and amorphous solid dispersions have been explored to enhance solubility and therapeutic efficacy .
- Derivatives Development : Modification of the chemical structure of niclosamide has shown promise in increasing its aqueous solubility while retaining anticancer activity .
Mecanismo De Acción
BAY2353 monohidrato ejerce sus efectos principalmente a través de la inhibición de STAT3, un factor de transcripción involucrado en el crecimiento y la supervivencia celular. Al inhibir STAT3, BAY2353 monohidrato puede inducir la apoptosis en las células cancerosas e inhibir su proliferación. Además, interrumpe la replicación del ADN en las células parasitarias, lo que lleva a su muerte .
Compuestos similares:
Niclosamida: El compuesto principal de BAY2353 monohidrato, utilizado para fines antihelmínticos similares.
Niclosamida olamida: Una forma de sal de niclosamida con mayor solubilidad.
Niclosamida sódica: Otra forma de sal con diferentes propiedades farmacocinéticas.
Singularidad: BAY2353 monohidrato es único debido a su inhibición específica de STAT3 y su capacidad para inhibir la replicación del ADN tanto en células cancerosas como en células parasitarias. Esta acción dual lo convierte en un compuesto valioso tanto en la investigación del cáncer como en la investigación de infecciones parasitarias .
Comparación Con Compuestos Similares
Niclosamide: The parent compound of BAY2353 monohydrate, used for similar antihelminthic purposes.
Niclosamide olamine: A salt form of Niclosamide with enhanced solubility.
Niclosamide sodium: Another salt form with different pharmacokinetic properties.
Uniqueness: BAY2353 monohydrate is unique due to its specific inhibition of STAT3 and its ability to inhibit DNA replication in both cancer and parasitic cells. This dual action makes it a valuable compound in both cancer and parasitic infection research .
Actividad Biológica
Niclosamide monohydrate is a derivative of niclosamide, an established antihelminthic agent primarily used for treating tapeworm infections. Recent research has expanded its potential applications beyond parasitic infections, highlighting its multifaceted biological activities, including antitumor, antimicrobial, and molluscicidal effects. This article reviews the biological activity of this compound, supported by various studies and case analyses.
- Molecular Formula : C₁₃H₈Cl₂N₂O₄ · H₂O
- Molecular Weight : 327.12 Da
Niclosamide functions by uncoupling oxidative phosphorylation in the mitochondria, disrupting ATP production. This mechanism is crucial for its efficacy against helminths, as it leads to the death of adult worms upon contact. Additionally, niclosamide has been shown to inhibit several signaling pathways involved in cancer progression, including Wnt/β-catenin and mTORC1 pathways .
Antitumor Activity
Recent studies have identified niclosamide as a promising candidate for cancer therapy:
- Breast Cancer : Niclosamide inhibits the growth of breast cancer cells by promoting the degradation of Wnt co-receptor LRP6 and inhibiting mTORC1 signaling. It has shown synergistic effects when combined with other chemotherapeutic agents .
- Glioblastoma : Research indicates that niclosamide selectively inhibits glioblastoma cell viability and suppresses multiple signaling pathways, including Notch and NF-κB .
- Clinical Trials : Several clinical trials are underway to evaluate niclosamide's efficacy against various cancers, including colorectal and pancreatic cancers .
Antimicrobial Activity
Niclosamide exhibits significant antimicrobial properties:
- Bacterial Infections : Studies demonstrated that niclosamide effectively reduces bacterial biofilm formation and shows potent activity against clinical isolates of Corynebacterium striatum, with a minimum inhibitory concentration (MIC) of 0.39 μg/mL .
- Fungal Infections : It has been shown to possess antifungal activity against Cryptococcus neoformans, with IC₅₀ values ranging from 0.17 to 0.59 μM, outperforming traditional antifungal agents like amphotericin B .
Molluscicidal Activity
This compound is recognized for its effectiveness in controlling invasive mollusks:
- A recent study found that this compound has a calculated LD₅₀ of 1.509 mg/L for Callinina georgiana and 1.296 mg/L for Cipangopaludina japonica, indicating its potential as a molluscicide in aquatic environments .
- The compound was effective at eliminating both species within days of exposure at concentrations above their respective LD₅₀ values.
Table 1: Lethality Data for Invasive Snails Exposed to this compound
Species | LD₅₀ (mg/L) | Survival at Day 3 (%) | Survival at Day 7 (%) | Survival at Day 11 (%) |
---|---|---|---|---|
Callinina georgiana | 1.509 | 40 | 0 | 0 |
Cipangopaludina japonica | 1.296 | 66.6 | 46.7 | 0 |
Safety and Toxicity
Niclosamide is known for its low toxicity profile in humans. Clinical studies have reported no significant adverse effects even at high doses (2000 mg daily) for treating parasitic infections . Its minimal absorption from the gastrointestinal tract further contributes to its safety profile, making it suitable for various therapeutic applications.
Propiedades
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXRPLQCPHTHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223608 | |
Record name | Niclosamide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73360-56-2 | |
Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73360-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niclosamide monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073360562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niclosamide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73360-56-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICLOSAMIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z25R1145 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between niclosamide anhydrate and niclosamide monohydrate?
A: Niclosamide can exist in both anhydrate and monohydrate forms. Anhydrates are crystal forms without water molecules incorporated into their structure, while monohydrates contain one water molecule per molecule of niclosamide within their crystal lattice [, ]. This difference in structure can affect their physical and chemical properties, such as solubility, dissolution rate, and stability [].
Q2: Are there different polymorphic forms of this compound?
A: Yes, this compound has been found to exist in at least two polymorphic forms, denoted as HA and HB []. These forms possess different arrangements of niclosamide and water molecules within their crystal lattices, leading to distinct dehydration pathways despite resulting in the same anhydrate form [].
Q3: How does the presence of solvents affect the crystallization of niclosamide?
A: Niclosamide can form solvates in the presence of certain solvents, such as methanol and acetonitrile [, ]. The solvent molecules interact with niclosamide through hydrogen bonding and influence the crystal packing arrangement. For example, in the methanol solvate, methanol molecules reside within channels formed by the herringbone arrangement of niclosamide molecules [].
Q4: Can this compound transform into other forms?
A: Yes, this compound can transform into other forms. For instance, the methanol solvate of niclosamide readily converts to this compound under ambient conditions due to the replacement of methanol molecules with water molecules from the air []. Additionally, both HA and HB forms of this compound can dehydrate to form the anhydrate form through different solid-state pathways [].
Q5: How does the structure of this compound compare to its methanol solvate?
A: Although initially thought to be isostructural, analysis reveals that this compound (HA) and the methanol solvate of niclosamide are not entirely structurally identical []. They share similar two-dimensional layers, but the arrangement of these layers differs between the two structures. This difference suggests the potential for polytypism in this compound HA [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.